molecular formula C9H6F4O B14765464 1-(3,5-Difluoro-4-methylphenyl)-2,2-difluoroethanone

1-(3,5-Difluoro-4-methylphenyl)-2,2-difluoroethanone

Cat. No.: B14765464
M. Wt: 206.14 g/mol
InChI Key: VDPBZLADPZHCFL-UHFFFAOYSA-N
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Description

1-(3,5-Difluoro-4-methylphenyl)-2,2-difluoroethanone is a fluorinated organic compound with the molecular formula C9H6F4O. This compound is characterized by the presence of two difluoro groups attached to an ethanone moiety and a difluoro-methylphenyl group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Difluoro-4-methylphenyl)-2,2-difluoroethanone typically involves the reaction of 3,5-difluoro-4-methylbenzaldehyde with difluoroacetic acid under acidic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Difluoro-4-methylphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: Halogenation and other substitution reactions can occur at the aromatic ring or the ethanone moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-(3,5-Difluoro-4-methylphenyl)-2,2-difluoroethanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluoro-4-methylphenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(3,5-Difluoro-4-methylphenyl)ethanone
  • (3,5-Difluoro-4-methylphenyl)phenylmethanone
  • 1-(3,5-Difluoro-4-methylphenyl)-4-methylcyclohexanol

Comparison: 1-(3,5-Difluoro-4-methylphenyl)-2,2-difluoroethanone is unique due to the presence of two difluoro groups on the ethanone moiety, which imparts distinct chemical and physical properties compared to its analogs. These properties include increased stability, reactivity, and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H6F4O

Molecular Weight

206.14 g/mol

IUPAC Name

1-(3,5-difluoro-4-methylphenyl)-2,2-difluoroethanone

InChI

InChI=1S/C9H6F4O/c1-4-6(10)2-5(3-7(4)11)8(14)9(12)13/h2-3,9H,1H3

InChI Key

VDPBZLADPZHCFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1F)C(=O)C(F)F)F

Origin of Product

United States

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